N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Description

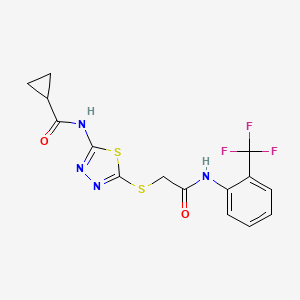

Structurally, it features a 1,3,4-thiadiazole core substituted with a cyclopropanecarboxamide group and a 2-(trifluoromethyl)phenylaminoethylthio side chain.

For example, describes a method using iodine and triethylamine (TEA) in DMF to cyclize intermediates, releasing sulfur and forming the thiadiazole ring . Similar steps may apply to the target compound, with modifications for its specific substituents.

Properties

IUPAC Name |

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N4O2S2/c16-15(17,18)9-3-1-2-4-10(9)19-11(23)7-25-14-22-21-13(26-14)20-12(24)8-5-6-8/h1-4,8H,5-7H2,(H,19,23)(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTJJUDPGNCHKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It has been suggested that similar compounds may bind with high affinity to their targets, potentially leading to changes in cellular function.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may interact with a variety of biochemical pathways.

Result of Action

Similar compounds have been found to have diverse biological activities, suggesting that this compound may also have a wide range of effects at the molecular and cellular level.

Biological Activity

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a complex compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 396.37 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, related compounds have been evaluated for their effectiveness against various bacterial strains. In vitro tests revealed that certain thiadiazole derivatives possess minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Thiadiazole derivatives have also been explored for their anticancer potential. A study reported that certain 1,3,4-thiadiazole derivatives demonstrated promising antitumor activity with IC50 values ranging from 0.73 to 0.86 µg/mL against various cancer cell lines . The mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds valuable in cancer therapy research.

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiadiazole derivatives has been extensively studied to optimize their biological efficacy. Modifications on the thiadiazole ring and the introduction of various substituents have shown to enhance antimicrobial and anticancer activities. For instance, the incorporation of trifluoromethyl groups has been associated with increased lipophilicity and improved membrane permeability, which are crucial for biological activity .

Case Studies

- Antimycobacterial Activity : In a study focusing on antimycobacterial activity against Mycobacterium tuberculosis, compounds similar to this compound were evaluated under different culture conditions. The results indicated that specific structural modifications led to enhanced efficacy against resistant strains of Mtb .

- In Vivo Studies : In vivo pharmacokinetic studies demonstrated that certain thiadiazole derivatives could achieve significant bioavailability when administered orally. For example, one derivative was shown to maintain effective plasma concentrations above the MIC for over 24 hours in animal models . This suggests potential for clinical application in treating infections.

Summary of Findings

| Activity Type | Target Organisms | IC50/MIC Values | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | Low micromolar range | Potent against Gram-positive and Gram-negative bacteria |

| Anticancer | Various cancer cell lines | 0.73 - 0.86 µg/mL | Induces apoptosis in cancer cells |

| Antimycobacterial | Mycobacterium tuberculosis | Variable | Enhanced efficacy with structural modifications |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar thiadiazole compounds have shown promising results against various cancer cell lines. Research indicates that modifications to the thiadiazole structure can enhance cytotoxicity and selectivity towards cancer cells. A study demonstrated that certain oxadiazole derivatives exhibited significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% .

Anti-inflammatory Effects

In silico studies have suggested that the compound may act as a 5-lipoxygenase inhibitor , which is crucial in the inflammatory response. The anti-inflammatory activity of related compounds has been evaluated using molecular docking techniques, indicating a potential pathway for therapeutic development against inflammatory diseases .

Antimicrobial Properties

Compounds within the same chemical class have been investigated for their antibacterial and antifungal activities. For example, related thiadiazole derivatives have demonstrated broad-spectrum antimicrobial effects, making them candidates for further development in treating infections caused by resistant strains of bacteria .

Case Studies

Comparison with Similar Compounds

Key Observations :

- Core Heterocycles: The target compound and CAS 1286725-59-4 share the 1,3,4-thiadiazole core, while Compound 35 () uses a thiazole ring.

- Substituent Effects : The trifluoromethyl group in the target compound may improve pharmacokinetic properties over the ethylthio (CAS 1286725-59-4) or chlorophenyl (Compound I) groups .

- Synthetic Yields : Compound 35’s 23% yield suggests room for optimization compared to cyclization methods (e.g., ’s rapid 1–3 min reactions ).

Functional and Pharmacological Implications

- Trifluoromethyl vs. Chlorophenyl : The target compound’s trifluoromethyl group likely confers greater resistance to oxidative metabolism than Compound I’s chlorophenyl group, extending half-life .

- Cyclopropane Rigidity : The cyclopropanecarboxamide moiety in the target compound and CAS 1286725-59-4 may enhance binding to rigid enzyme pockets compared to flexible alkyl chains (e.g., Compound I’s 3-phenylpropyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.